

(S)-(-)-1-Phenyl-1-propanol solubility in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-(-)-1-Phenyl-1-propanol

Cat. No.: B1585879

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **(S)-(-)-1-Phenyl-1-propanol** in Organic Solvents

Introduction

(S)-(-)-1-Phenyl-1-propanol is a chiral aromatic alcohol of significant interest in the fields of synthetic chemistry and pharmacology. As a versatile chiral building block, it serves as a precursor in the asymmetric synthesis of various active pharmaceutical ingredients and other complex organic molecules. A comprehensive understanding of its solubility characteristics in different organic solvents is paramount for its effective use in reaction design, purification processes like crystallization, formulation development, and analytical method development.

This guide provides a detailed examination of the physicochemical properties, theoretical solubility principles, and practical solubility profile of **(S)-(-)-1-Phenyl-1-propanol**. It is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of how this compound behaves in various solvent systems.

Physicochemical Properties and Molecular Structure

The solubility of a compound is intrinsically linked to its molecular structure and resulting physical properties. **(S)-(-)-1-Phenyl-1-propanol** possesses a unique combination of polar and nonpolar functionalities that dictate its interactions with solvent molecules.

- Molecular Structure: The molecule consists of a polar hydroxyl (-OH) group attached to a benzylic carbon, which is also connected to an ethyl group and a nonpolar phenyl ring.
- Polarity and Hydrogen Bonding: The hydroxyl group is the primary site for polar interactions, capable of acting as both a hydrogen bond donor and acceptor. This feature is critical for its solubility in protic and polar aprotic solvents.
- Nonpolar Characteristics: The phenyl ring and the ethyl group constitute the nonpolar, hydrophobic portion of the molecule. These groups interact favorably with nonpolar solvents through van der Waals forces.

The balance between the hydrophilic (-OH) and hydrophobic (phenyl and ethyl) parts of the molecule determines its overall solubility profile.

Table 1: Key Physicochemical Properties of **(S)-(-)-1-Phenyl-1-propanol**

Property	Value	Source(s)
CAS Number	613-87-6	[1][2]
Molecular Formula	C ₉ H ₁₂ O	[3]
Molecular Weight	136.19 g/mol	[3]
Appearance	Colorless liquid	[3][4]
Density	0.992 g/mL at 25 °C	[2]
Boiling Point	94-95 °C at 10 mmHg	[2]
Refractive Index	n _{20/D} 1.520	[2]
Water Solubility	Slightly soluble; 0.6 g/L at 20 °C (for racemate)	[2][5][6]
Flash Point	90 °C (194 °F) - closed cup	

Guiding Principles of Solubility

The adage "like dissolves like" is the fundamental principle governing solubility. This means that substances with similar intermolecular forces are likely to be miscible. For **(S)-(-)-1-**

Phenyl-1-propanol, solubility is a function of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. A solution forms when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break apart the solute-solute and solvent-solvent interactions.

- In Polar Protic Solvents (e.g., Alcohols): These solvents, like methanol and ethanol, can also form hydrogen bonds. The strong hydrogen bonding between the hydroxyl groups of **(S)-(-)-1-Phenyl-1-propanol** and the solvent molecules leads to high solubility.[7][8]
- In Polar Aprotic Solvents (e.g., Acetone, THF): These solvents have dipole moments but cannot donate hydrogen bonds. However, they can act as hydrogen bond acceptors. The oxygen atom in a ketone or ether can accept a hydrogen bond from the hydroxyl group of **(S)-(-)-1-Phenyl-1-propanol**, resulting in good solubility.
- In Nonpolar Aromatic Solvents (e.g., Toluene, Benzene): The phenyl ring of the solute interacts favorably with the aromatic rings of the solvent via π - π stacking and London dispersion forces, leading to good solubility.[9]
- In Nonpolar Aliphatic Solvents (e.g., Hexane): Solubility is expected to be lower in these solvents. While the ethyl group and phenyl ring contribute to favorable dispersion forces, the polar hydroxyl group disrupts the weak solvent-solvent interactions without forming strong new interactions, limiting miscibility.[7]
- In Water: The large hydrophobic phenyl and ethyl groups dominate the molecule's character, overcoming the hydrophilic nature of the single hydroxyl group. This leads to very low water solubility.[10]

Solubility Profile in Common Organic Solvents

Based on the principles above and available data, the solubility of **(S)-(-)-1-Phenyl-1-propanol** can be categorized. While extensive quantitative data for the (S)-enantiomer is not widely published, data for the racemic mixture and the (R)-enantiomer, along with chemical principles, provide a reliable guide. The solubility of enantiomers is identical in achiral solvents.

Table 2: Solubility of 1-Phenyl-1-propanol in Various Organic Solvents

Solvent Class	Example Solvent	Expected/Reported Solubility	Predominant Intermolecular Forces
Polar Protic	Methanol	High / Miscible (1296.4 g/L for R-enantiomer)[11]	Hydrogen Bonding, Dipole-Dipole
Ethanol		High / Miscible (1818.38 g/L for R-enantiomer)[5][11]	Hydrogen Bonding, Dipole-Dipole
Isopropanol		High / Miscible (1340.5 g/L for R-enantiomer)[11]	Hydrogen Bonding, Dipole-Dipole
Polar Aprotic	Acetone	High	Dipole-Dipole, H-Bond Accepting
Tetrahydrofuran (THF)	High		Dipole-Dipole, H-Bond Accepting
Acetonitrile	Moderate to High		Dipole-Dipole, H-Bond Accepting
Aromatic	Toluene	High / Miscible[3]	London Dispersion, π - π Stacking
Benzene	High / Miscible[3]		London Dispersion, π - π Stacking
Ethers	Diethyl Ether	High / Miscible[3]	Dipole-Dipole, H-Bond Accepting
Halogenated	Dichloromethane (DCM)	High	Dipole-Dipole, London Dispersion
Nonpolar Aliphatic	Hexane	Low to Moderate	London Dispersion
Aqueous	Water	Very Low (Insoluble) [4][12]	Hydrogen Bonding (limited)

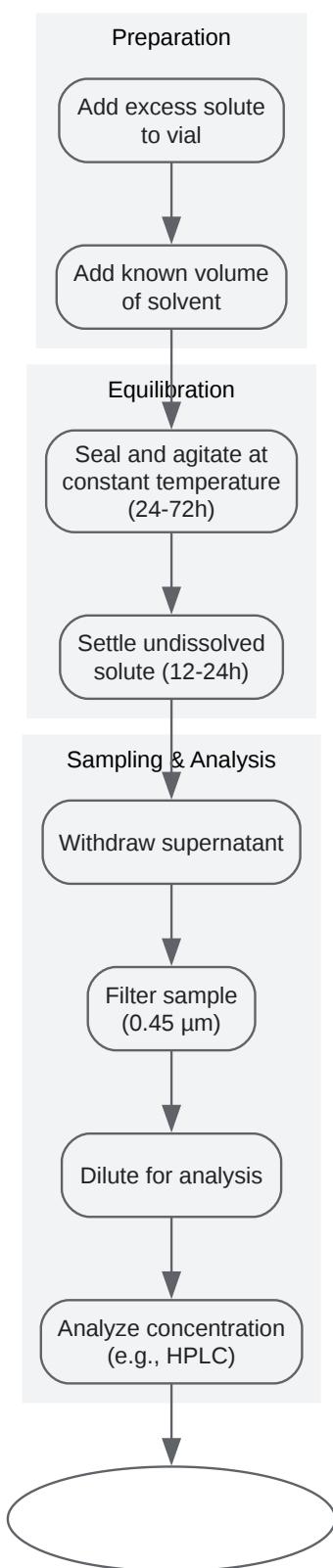
Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental method is required. The isothermal shake-flask method is a widely accepted and reliable technique.

Protocol: Isothermal Shake-Flask Method

This protocol describes the determination of the equilibrium solubility of **(S)-(-)-1-Phenyl-1-propanol** in a given solvent at a constant temperature.

1. Materials and Equipment:


- **(S)-(-)-1-Phenyl-1-propanol** (solute)
- Solvent of interest (high purity)
- Scintillation vials or sealed flasks
- Analytical balance
- Thermostatically controlled shaker or incubator
- Syringe filters (e.g., 0.45 µm PTFE)
- Volumetric flasks and pipettes
- Analytical instrument (e.g., HPLC with UV or chiral detector, GC-FID)

2. Step-by-Step Procedure:

- Preparation: Add an excess amount of **(S)-(-)-1-Phenyl-1-propanol** to a series of vials. The presence of undissolved solute at the end of the experiment is crucial to ensure saturation.
- Solvent Addition: Accurately add a known volume or mass of the chosen solvent to each vial.
- Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

- Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 12-24 hours to allow the excess solid to settle.
- Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately pass the sample through a syringe filter into a pre-weighed vial to remove any undissolved microparticles.
- Analysis: Accurately weigh the filtered sample. Dilute the sample gravimetrically with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of **(S)-(-)-1-Phenyl-1-propanol** in the diluted sample using a validated analytical method (e.g., HPLC).
- Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Isothermal shake-flask solubility determination workflow.

Advanced Considerations

- Temperature Dependence: The solubility of solids and liquids in liquid solvents is generally temperature-dependent. For most systems, solubility increases with increasing temperature. For applications involving crystallization, constructing a solubility curve across a range of temperatures is essential for process optimization.
- Thermodynamic Modeling: For predictive purposes, thermodynamic models such as COSMO-RS (Conductor-like Screening Model for Real Solvents) and group-contribution methods like SAFT- γ Mie can be employed.^{[13][14]} These computational tools can estimate solubility in various solvents, reducing the experimental burden in early-stage development.
- Chirality: While the solubility of **(S)-(-)-1-Phenyl-1-propanol** is identical to its (R)-(+)-enantiomer in achiral solvents, their behaviors can diverge in a chiral environment. This principle is the basis for enantiomeric separation by crystallization with a chiral resolving agent or crystallization in a chiral solvent.^[15]

Safety and Handling

According to safety data sheets, **(S)-(-)-1-Phenyl-1-propanol** is harmful if swallowed and should be handled with appropriate care.^[1] The racemic mixture is classified as a combustible liquid.^{[16][17]}

- Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.
- Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and ignition sources.^{[4][16]}

Conclusion

(S)-(-)-1-Phenyl-1-propanol exhibits a versatile solubility profile, a direct consequence of its amphiphilic molecular structure. It is highly soluble in a wide range of common organic solvents, including alcohols, ethers, ketones, and aromatic hydrocarbons, due to its ability to engage in hydrogen bonding, dipole-dipole, and dispersive interactions. Conversely, its

significant hydrophobic character renders it poorly soluble in water. A thorough understanding of these characteristics, supported by robust experimental determination, is crucial for leveraging this important chiral intermediate in scientific research and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. (S)-(-)-1-PHENYL-1-PROPANOL | 613-87-6 [chemicalbook.com]
- 3. 1-Phenyl-1-propanol [chembk.com]
- 4. 1-Phenyl-1-propanol | 93-54-9 [chemicalbook.com]
- 5. 1-Phenyl-1-propanol | C9H12O | CID 7147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hmdb.ca [hmdb.ca]
- 7. Alcohols and Ethers [chemed.chem.purdue.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures (Thesis/Dissertation) | OSTI.GOV [osti.gov]
- 10. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 11. scent.vn [scent.vn]
- 12. echemi.com [echemi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. fishersci.com [fishersci.com]
- 17. sds.metasci.ca [sds.metasci.ca]
- To cite this document: BenchChem. [(S)-(-)-1-Phenyl-1-propanol solubility in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1585879#s-1-phenyl-1-propanol-solubility-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com